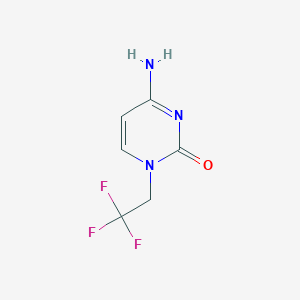![molecular formula C13H13BrN2OS B2852105 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865544-42-9](/img/structure/B2852105.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a complex organic compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a cyclopropane carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Wirkmechanismus
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide works by targeting a protein called mitochondrial benzodiazepine receptor (mBzR). mBzR is found in the mitochondria of cells and plays a critical role in regulating cell death. This compound binds to mBzR and induces a conformational change that leads to the activation of a pathway that results in cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, this compound has also been found to exhibit antioxidant properties. This compound has been shown to reduce oxidative stress in cells by increasing the production of antioxidants.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. One limitation is that it is a relatively new compound, which means that there is still much to learn about its properties and potential applications. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the fields of immunology, oncology, and virology. Another direction is to study its safety and efficacy in clinical trials. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential limitations and drawbacks. Finally, researchers could explore the possibility of developing new compounds based on the structure of this compound that may exhibit even more potent therapeutic properties.
Synthesemethoden
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 6-bromo-3-ethylbenzo[d]thiazol-2(3H)-one with cyclopropanecarboxylic acid, followed by a series of chemical reactions to produce the final compound.
Wissenschaftliche Forschungsanwendungen
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of science. In the field of immunology, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In the field of oncology, this compound has been found to exhibit anti-tumor properties by inducing cell death in cancer cells. In the field of virology, this compound has been found to exhibit anti-viral properties by inhibiting the replication of viruses.
Eigenschaften
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-2-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8-3-4-8/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYZIKIXEVFJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

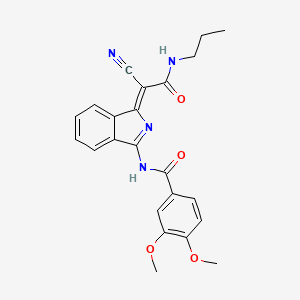
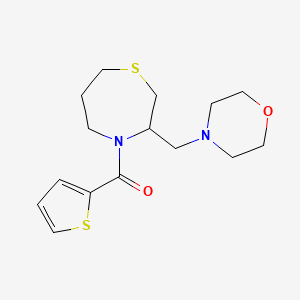



![N,6-dimethyl-2-[[[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)
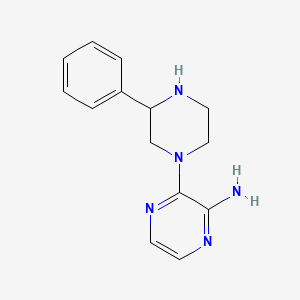
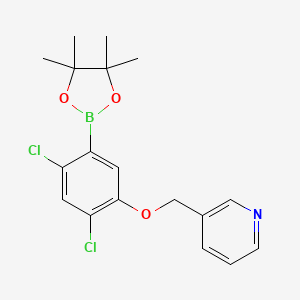
![3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2852039.png)
![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)
![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)
![[4-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2852044.png)
